molecular formula C12H13BrClN B13494075 [(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13494075
M. Wt: 286.59 g/mol
InChI Key: WRDDYAXUYNNDBT-UHFFFAOYSA-N
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Description

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is an organic compound that features a bromonaphthalene moiety attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves the bromination of naphthalene followed by a series of substitution reactions. One common method includes:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Formation of the Methylamine Derivative: The 1-bromonaphthalene undergoes a nucleophilic substitution reaction with methylamine to form (1-Bromonaphthalen-2-yl)methylamine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromonaphthalen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthylmethylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include various substituted naphthalenes.

    Oxidation: Products include naphthoquinones.

    Reduction: Products include naphthylmethylamine.

Scientific Research Applications

(1-Bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromonaphthalen-2-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalen-2-amine hydrochloride: Similar structure but with an amine group instead of a methylamine group.

    (1-Bromonaphthalen-2-yl)(methyl)sulfane: Contains a sulfane group instead of a methylamine group.

Properties

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H

InChI Key

WRDDYAXUYNNDBT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl

Origin of Product

United States

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